molecular formula C7H13NO B1599500 (R)-(-)-2-Hexyl isocyanate CAS No. 745783-77-1

(R)-(-)-2-Hexyl isocyanate

Cat. No. B1599500
M. Wt: 127.18 g/mol
InChI Key: JNWLFMYCGXLVJQ-SSDOTTSWSA-N
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Description

®-(-)-2-Hexyl isocyanate is a chemical compound belonging to the isocyanate family. Isocyanates are highly reactive, low molecular weight chemicals commonly used in various industries. They find applications in manufacturing foams, fibers, coatings, elastomers, and even in the automobile industry, autobody repair, and building insulation materials. Despite their benefits, it’s crucial to understand and mitigate the associated risks and health hazards .


Synthesis Analysis

The synthesis of ®-(-)-2-Hexyl isocyanate involves the reaction of an appropriate alcohol (hexanol) with an isocyanate compound. The stereochemistry of the resulting isocyanate depends on the chirality of the starting alcohol. The reaction typically occurs under controlled conditions, and purification methods are employed to obtain the desired enantiomer .

Safety And Hazards

  • Testing : Air sampling using treated filters or impinger solutions is essential for assessing exposure levels .

properties

IUPAC Name

(2R)-2-isocyanatohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-4-5-7(2)8-6-9/h7H,3-5H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWLFMYCGXLVJQ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426972
Record name (R)-(-)-2-HEXYL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-2-Hexyl isocyanate

CAS RN

745783-77-1
Record name (2R)-2-Isocyanatohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745783-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(-)-2-HEXYL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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